molecular formula C17H19N7O B2896559 1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(1-phenylethyl)azetidine-3-carboxamide CAS No. 1448122-58-4

1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(1-phenylethyl)azetidine-3-carboxamide

Katalognummer B2896559
CAS-Nummer: 1448122-58-4
Molekulargewicht: 337.387
InChI-Schlüssel: WRAOPZVMAREBSW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Triazolo[4,5-d]pyrimidine derivatives have been studied for their anti-gastric cancer effects . They are a class of compounds that have shown promise in the field of medicinal chemistry .


Synthesis Analysis

The synthesis of these compounds often involves a multi-step process . For example, one study described a three-step reaction sequence involving five reactive centers (amide, amine, carbonyl, azide, and alkyne) for the synthesis of alicyclic derivatives .


Molecular Structure Analysis

The stereochemistry and relative configurations of the synthesized compounds can be determined by 1D and 2D NMR spectroscopy and X-ray crystallography .


Chemical Reactions Analysis

The reaction of these compounds with sodium hydroxide in dimethyl sulfoxide (DMSO) can result in aryl migration, followed by oxidative decarboxylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be influenced by various factors, including the specific substituents present in the molecule .

Wissenschaftliche Forschungsanwendungen

LSD1 Inhibition

This compound has been identified as a potential template for designing new inhibitors of LSD1 (lysine-specific demethylase 1), which is an enzyme that plays a role in epigenetic regulation. Docking studies suggest that the interaction between the nitrogen atom in the pyridine ring and Met332 could be responsible for the improved inhibitory activity .

c-Met Inhibition

The compound’s structure is inspired by two c-Met inhibitors, PF-04217903 and JNJ-38877605. It has been designed and synthesized as a novel c-Met inhibitor, targeting the c-Met receptor tyrosine kinase which is known to be a “druggable” target with promising early phase clinical results .

Antiproliferative Activities

A novel heterocyclic ring system related to this compound has been investigated for antiproliferative activities against five human cancer cell lines of gynecological origin, indicating potential applications in cancer treatment .

Anti-gastric Cancer Effect Prediction

Quantitative structure–activity relationship (QSAR) studies have been performed to predict the anti-gastric cancer effects of derivatives of this compound, suggesting its role in drug discovery for gastric cancer treatment .

Peptide Coupling Reagent

The compound is related to benzotriazolic additives commonly used as coupling reagents for amino acids and peptides, indicating its potential use in peptide synthesis to minimize epimerization .

EGFR Inhibition

Derivatives of this compound have shown promising inhibitory activity against EGFR (epidermal growth factor receptor) tyrosine kinase proteins, with potential applications as anticancer medicines against MCF-7 and A-549 cancer cells .

Antimicrobial Activity

Functionalized derivatives containing this compound have been synthesized and evaluated for their in vitro antibacterial and antifungal activities, indicating its potential use in developing new antimicrobial agents .

Synthesis of Fused Heterocycles

The compound’s derivatives have been used in synthetic methods for preparing structures containing fused heterocycles, which are important in medicinal chemistry for drug design .

Zukünftige Richtungen

The future directions in the research of these compounds could involve further optimization of their synthesis, exploration of their biological activities, and development of novel drugs .

Eigenschaften

IUPAC Name

1-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)-N-(1-phenylethyl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N7O/c1-11(12-6-4-3-5-7-12)20-17(25)13-8-24(9-13)16-14-15(18-10-19-16)23(2)22-21-14/h3-7,10-11,13H,8-9H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRAOPZVMAREBSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2CN(C2)C3=NC=NC4=C3N=NN4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(1-phenylethyl)azetidine-3-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.